molecular formula C19H25N3O4S B2660397 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide CAS No. 1207055-50-2

1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide

Cat. No. B2660397
CAS RN: 1207055-50-2
M. Wt: 391.49
InChI Key: KFGZUZMQVKHXRI-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide, also known as MSQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSQ is a piperidine derivative that has a unique chemical structure and exhibits interesting biological properties.

Scientific Research Applications

1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is in the field of cancer research. Studies have shown that 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Another potential application of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is in the treatment of neurological disorders. Studies have shown that 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide exhibits neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is not fully understood, but studies have suggested that it acts through multiple pathways. 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide exhibits a range of biochemical and physiological effects. In cancer cells, 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. In neuronal cells, 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function and cognitive performance.

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has several advantages for lab experiments. It exhibits potent anti-cancer and neuroprotective activity, making it a promising compound for further research in these fields. 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is also relatively easy to synthesize and has a unique chemical structure, making it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways.
However, there are also limitations to using 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise effects on various cellular processes. Additionally, 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide. One area of interest is in the development of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide-based therapies for cancer and neurological disorders. More research is needed to determine the optimal dosage and delivery methods for 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide in these contexts. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide and to identify potential targets for 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide-based therapies.
Another future direction for research on 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is in the development of new synthetic methods for producing 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide and related compounds. This could lead to the discovery of new compounds with even greater anti-cancer and neuroprotective activity.
Conclusion:
In conclusion, 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is a promising chemical compound that exhibits potent anti-cancer and neuroprotective activity. Its unique chemical structure and interesting biological properties have led to numerous scientific studies on its potential applications in various fields. Further research is needed to fully understand the mechanisms of action of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide and to develop 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide-based therapies for cancer and neurological disorders.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of piperidine with 3-bromopropylamine to form N-(3-aminopropyl)piperidine. This intermediate is then reacted with 8-hydroxyquinoline to form N-(3-(quinolin-8-yloxy)propyl)piperidine. The final step involves the reaction of N-(3-(quinolin-8-yloxy)propyl)piperidine with methylsulfonyl chloride to form 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide.

properties

IUPAC Name

1-methylsulfonyl-N-(3-quinolin-8-yloxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-27(24,25)22-12-8-16(9-13-22)19(23)21-11-4-14-26-17-7-2-5-15-6-3-10-20-18(15)17/h2-3,5-7,10,16H,4,8-9,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGZUZMQVKHXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide

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